2,2,2-Trichloroethylene platinum(II)

説明

準備方法

化学反応の分析

2,2,2-Trichloroethylene platinum(II) undergoes various types of chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include solvents like methanol, chloroform, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in methanol/chloroform/dichloromethane solutions, complex equilibria involving Zeise’s anion and other species can be observed .

科学的研究の応用

Catalysis

2,2,2-Trichloroethylene platinum(II) serves as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. Its unique structure allows it to engage in substitution and coordination reactions effectively. This capability makes it valuable in:

- Organic Synthesis : It can be utilized in the synthesis of complex organic molecules where traditional catalysts may not be effective.

- Polymerization Reactions : The compound can initiate polymerization processes, contributing to the development of new materials.

Anticancer Activity

Research indicates that 2,2,2-trichloroethylene platinum(II) exhibits significant anticancer properties. Its mechanism of action primarily involves the formation of covalent bonds with DNA, leading to the creation of DNA adducts similar to those formed by cisplatin. This interaction disrupts DNA replication and transcription processes, ultimately resulting in apoptosis in cancer cells.

Case Studies:

- In Vitro Studies : A study demonstrated that treatment with 2,2,2-trichloroethylene platinum(II) resulted in a dose-dependent increase in apoptosis markers in ovarian cancer cells.

- In Vivo Models : In murine models of breast cancer, administration of this compound led to significant tumor size reduction compared to control groups.

Biochemical Pathways

The biochemical pathways affected by 2,2,2-trichloroethylene platinum(II) primarily involve:

- DNA Replication : The formation of adducts prevents proper DNA synthesis.

- DNA Repair Mechanisms : The compound interferes with the cell's ability to repair damaged DNA.

Comparison with Other Platinum Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Cisplatin | DNA cross-linking | Testicular cancer |

| Carboplatin | Similar to cisplatin but less toxic | Ovarian cancer |

| Oxaliplatin | Prevents DNA repair | Colorectal cancer |

| 2,2,2-Trichloroethylene platinum(II) | Forms DNA adducts | Investigational |

Pharmacokinetics

The pharmacokinetics of 2,2,2-trichloroethylene platinum(II) involve absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed into systemic circulation post-administration.

- Distribution : Widely distributed in body tissues due to lipophilicity.

- Metabolism : Undergoes hydrolysis and may be metabolized by cellular enzymes.

- Excretion : Primarily excreted via urine.

作用機序

The mechanism of action of 2,2,2-Trichloroethylene platinum(II) involves its interaction with DNA, which is considered the primary target of platinum-based compounds . The compound binds to the N7 atom of guanine in DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription . This interaction triggers apoptosis, or programmed cell death, in cancer cells . The generation of reactive oxygen species and inhibition of NF-kB activity are also involved in the compound’s mechanism of action .

類似化合物との比較

2,2,2-Trichloroethylene platinum(II) can be compared to other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin . While all these compounds share the ability to interact with DNA and induce apoptosis, 2,2,2-Trichloroethylene platinum(II) is unique in its specific chemical structure and reactivity . Similar compounds include Zeise’s salt and other organoplatinum compounds .

生物活性

2,2,2-Trichloroethylene platinum(II) (abbreviated as 2,2,2-TCE-Pt) is a platinum-based compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. Its structure and reactivity are similar to other well-known platinum compounds like cisplatin, which is widely used in chemotherapy. This article explores the biological activity of 2,2,2-TCE-Pt, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

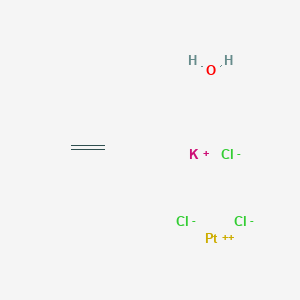

2,2,2-Trichloroethylene platinum(II) has the chemical formula C₂H₆Cl₃KOPt. The compound features a platinum center coordinated with a trichloroethylene ligand. The unique structure allows it to engage in various chemical reactions that contribute to its biological activity.

Target of Action

The primary target for 2,2,2-TCE-Pt is DNA within cancer cells. The compound forms covalent bonds with DNA molecules, leading to the formation of platinum-DNA adducts similar to those formed by cisplatin.

Mode of Action

Upon entering the cell, 2,2,2-TCE-Pt undergoes hydrolysis, resulting in reactive species that can bind to DNA. This interaction disrupts DNA replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The biochemical pathways affected by 2,2,2-TCE-Pt primarily involve:

- DNA replication : The formation of adducts prevents proper DNA synthesis.

- DNA repair mechanisms : The compound interferes with the cell's ability to repair damaged DNA.

Pharmacokinetics

The pharmacokinetics of 2,2,2-TCE-Pt involve absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After administration, the compound is rapidly absorbed into systemic circulation.

- Distribution : It distributes widely in body tissues due to its lipophilicity.

- Metabolism : The compound undergoes hydrolysis and may be metabolized by cellular enzymes.

- Excretion : Metabolites are primarily excreted via urine.

Anticancer Activity

Research indicates that 2,2,2-TCE-Pt exhibits significant anticancer properties:

- In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines.

- In vivo models demonstrate tumor regression when treated with this compound.

Comparison with Other Platinum Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Cisplatin | DNA cross-linking | Testicular cancer |

| Carboplatin | Similar to cisplatin but less toxic | Ovarian cancer |

| Oxaliplatin | Prevents DNA repair | Colorectal cancer |

| 2,2,2-TCE-Pt | Forms DNA adducts | Investigational |

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2,2,2-TCE-Pt:

- Study on Cell Lines : A study demonstrated that treatment with 2,2,2-TCE-Pt resulted in a dose-dependent increase in apoptosis markers in ovarian cancer cells.

- Animal Models : In a murine model of breast cancer, administration of 2,2,2-TCE-Pt led to significant tumor size reduction compared to control groups.

- Comparative Analysis : A comparative study highlighted that 2,2,2-TCE-Pt was more effective than carboplatin in certain resistant cancer cell lines due to its unique binding properties.

特性

IUPAC Name |

potassium;ethene;platinum(2+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGWIMEFFONKJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl3KOPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936900 | |

| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-22-5, 16405-35-9 | |

| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethylene platinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。